molecular formula C10H16N2 B12078301 Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- CAS No. 574739-93-8

Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)-

Cat. No.: B12078301
CAS No.: 574739-93-8
M. Wt: 164.25 g/mol
InChI Key: HWDOANAVTQXODT-JTQLQIEISA-N
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Description

Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- is a chiral amine compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzene ring attached to a methanamine group, with an additional amino group and an isopropyl group attached to the alpha carbon. The (alphaS) configuration indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- typically involves the following steps:

    Starting Materials: The synthesis begins with benzyl chloride and isopropylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide.

    Procedure: Benzyl chloride is reacted with isopropylamine in the presence of the base to form the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reaction is scaled up using large reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.

    Purification: Industrial purification methods such as distillation, crystallization, and advanced chromatography techniques are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted amines and derivatives.

Scientific Research Applications

Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 2-ethoxy-alpha-methyl-: Similar structure with an ethoxy group instead of an amino group.

    Benzenemethanamine, 4-methoxy-alpha,2-dimethyl-: Contains a methoxy group and an additional methyl group.

    Benzenemethanamine, alpha-ethenyl-4-fluoro-: Features an ethenyl group and a fluorine atom.

Uniqueness

Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- is unique due to its specific stereochemistry and the presence of both an amino group and an isopropyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

574739-93-8

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-[(1S)-1-amino-2-methylpropyl]aniline

InChI

InChI=1S/C10H16N2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,11-12H2,1-2H3/t10-/m0/s1

InChI Key

HWDOANAVTQXODT-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1N)N

Canonical SMILES

CC(C)C(C1=CC=CC=C1N)N

Origin of Product

United States

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